(2-(Methoxymethyl)thiazol-5-yl)methanol
Description
(2-(Methoxymethyl)thiazol-5-yl)methanol is a thiazole derivative characterized by a methoxymethyl group (-CH₂-O-CH₃) at position 2 and a hydroxymethyl group (-CH₂OH) at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
[2-(methoxymethyl)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-4-6-7-2-5(3-8)10-6/h2,8H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJKVNCPCFIWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267793-44-1 | |
| Record name | [2-(methoxymethyl)-1,3-thiazol-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of (2-Methylthiazol-5-yl)methanol
This intermediate is crucial for further modifications. The synthesis involves reducing ethyl 2-methylthiazole-5-carboxylate with LiAlH4 in tetrahydrofuran (THF).
| Yield | Reaction Conditions | Operation in Experiment |
|---|---|---|
| 83% | LiAlH4 in THF, 0-20°C, 16.25 h | Add LiAlH4 to ethyl 2-methylthiazole-5-carboxylate in THF. Stir and quench with NaOH solution. |
Analysis of Reaction Conditions
The choice of reaction conditions significantly affects the yield and purity of the final product. For instance, the use of LiAlH4 in THF provides a high yield of (2-methylthiazol-5-yl)methanol . However, introducing a methoxymethyl group requires careful selection of reagents and solvents to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
(2-(Methoxymethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
(2-(Methoxymethyl)thiazol-5-yl)methanol has shown promising biological activities, including:
- Antimicrobial Properties : Research indicates that this compound can inhibit microbial growth by disrupting essential metabolic pathways, making it a candidate for developing new antibiotics.
- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells through targeted signaling pathways, potentially interacting with specific enzymes or receptors involved in cell growth regulation.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules : It can be utilized to synthesize more complex organic compounds, particularly those containing thiazole moieties.
- Modification of Biological Activity : The methoxymethyl group enhances solubility and reactivity, which can be exploited to modify the biological activity of synthesized derivatives.
Biotechnology
In biotechnology, this compound can be applied in:
- Enzyme Modulation Studies : Its interactions with biological targets can provide insights into enzyme activity modulation, aiding in drug discovery and development processes.
- Cell Signaling Research : Understanding how this compound influences cellular signaling pathways could lead to novel therapeutic strategies for various diseases.
Case Studies and Research Insights
Several studies have documented the applications and effects of this compound:
- Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound in antibiotic development.
- Cancer Cell Apoptosis Induction : Research indicated that treatment with this compound led to increased apoptosis rates in specific cancer cell lines, highlighting its potential use in cancer therapies.
- Enzyme Interaction Analysis : Investigations into its mechanism revealed that it could modulate the activity of certain enzymes involved in metabolic pathways, providing insights into its role as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2-(Methoxymethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The methoxymethyl group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in compound 22. This difference influences reactivity in nucleophilic substitutions and interactions with biological targets .
- Solubility: The unsubstituted Thiazol-5-yl-methanol (C₄H₅NOS) has higher water solubility due to minimal lipophilic groups, while the methoxymethyl derivative strikes a balance between solubility and membrane permeability .
Biological Activity
(2-(Methoxymethyl)thiazol-5-yl)methanol is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Thiazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. They can bind to DNA and influence topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells. The compound's methoxymethyl group may enhance its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Antimicrobial Activity
Thiazole compounds have demonstrated significant antimicrobial properties. For instance, studies have shown that thiazole derivatives exhibit activity against a range of bacterial and fungal strains. The presence of electron-withdrawing groups (like nitro) or electron-donating groups (like methoxy) in specific positions on the thiazole ring can enhance these activities .
| Compound | Activity | MIC (mM) |
|---|---|---|
| Compound A | C. albicans | 3.92 |
| Compound B | A. niger | 4.01 |
| This compound | TBD | TBD |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For example, synthesized compounds were tested against HepG-2 liver cancer cell lines using MTT assays, revealing significant cytotoxic effects . The SAR analysis indicated that modifications in the phenyl ring attached to the thiazole moiety can significantly impact anticancer activity.
Case Study: Anticancer Efficacy
In a study focusing on thiazole derivatives, compound 13 exhibited an IC50 value less than that of doxorubicin against both HepG-2 and Jurkat cells. Molecular dynamics simulations suggested that this compound primarily interacts with target proteins through hydrophobic contacts .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
- Substituents : The nature and position of substituents on the phenyl ring affect the compound's lipophilicity and binding affinity.
- Functional Groups : Methoxy groups are often associated with increased activity due to their electron-donating properties.
Comparative Analysis
A comparison of similar compounds reveals how slight structural changes can lead to variations in biological activity:
| Compound | Substituent | Activity |
|---|---|---|
| This compound | Methoxymethyl | TBD |
| (2-(4-Fluorophenyl)thiazol-4-yl)methanol | Fluorine at para position | Enhanced binding affinity |
| (2-(3-Chlorophenyl)thiazol-4-yl)methanol | Chlorine at meta position | Moderate activity |
Q & A
Q. What are the optimized synthetic routes for (2-(Methoxymethyl)thiazol-5-yl)methanol?
Methodology :
- Route 1 : React 2-(methoxymethyl)thiazole with iodoethanol under mild conditions (room temperature, inert atmosphere) to introduce the hydroxymethyl group at the 5-position of the thiazole ring .
- Route 2 : Utilize alkylation of 5-hydroxymethylthiazole derivatives with methoxymethyl halides in the presence of a base (e.g., KOH or NaH) in anhydrous THF or DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity. Retention time and UV-Vis spectra (λ ~270 nm for thiazole moieties) confirm identity .
- Spectroscopy :
- FTIR : Detect characteristic peaks for -OH (~3200-3400 cm⁻¹), C-O-C (methoxymethyl, ~1100 cm⁻¹), and thiazole ring vibrations (~1500-1600 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d6) shows singlet for methoxymethyl (-OCH2-, δ 3.3 ppm) and hydroxymethyl (-CH2OH, δ 4.5 ppm). ¹³C NMR confirms thiazole carbons (δ 120-160 ppm) .
Q. What are the key stability considerations for this compound during storage?
Methodology :
- Storage : Store in amber vials at -20°C under inert gas (N2/Ar) to prevent oxidation of the hydroxymethyl group. Avoid aqueous solutions at neutral/basic pH to prevent hydrolysis of the methoxymethyl substituent .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include thiazole-5-carboxylic acid (oxidation) or 2-methylthiazole (hydrolysis) .
Advanced Research Questions
Q. How can computational modeling predict reactivity of the hydroxymethyl group in functionalization?
Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model nucleophilic substitution at the hydroxymethyl group. Compare activation energies for reactions with acyl chlorides vs. sulfonating agents .
- Docking Studies : Evaluate steric/electronic effects of the methoxymethyl group on binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Parameterize force fields with RESP charges derived from quantum mechanics .
Q. What strategies mitigate side reactions during derivatization of the hydroxymethyl group?
Methodology :
- Protection/Deprotection : Protect the -OH group as a tert-butyldimethylsilyl (TBDMS) ether before functionalization (e.g., bromination or acylation). Deprotect with TBAF in THF .
- Catalysis : Use Pd/Cu-mediated cross-coupling (e.g., Sonogashira) for alkynylation, minimizing thiazole ring decomposition. Optimize solvent (DMF > THF) and temperature (60-80°C) .
Q. How do structural modifications impact biological activity in related thiazole derivatives?
Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methoxymethyl with ethoxymethyl or halogenated groups). Test against enzyme targets (IC50 assays) and correlate with LogP (lipophilicity) and H-bond donor/acceptor counts .
- Metabolic Profiling : Incubate derivatives with liver microsomes (human/rat) to assess stability. LC-MS/MS identifies metabolites (e.g., O-demethylation or glucuronidation) .
Q. What crystallographic techniques resolve conformational flexibility in thiazole derivatives?
Methodology :
- X-ray Crystallography : Grow single crystals via vapor diffusion (ethanol/water). Refine structures using SHELXL with maximum-likelihood restraints to account for disordered methoxymethyl groups .
- Electron Density Maps : Analyze residual density near the hydroxymethyl group to identify preferred rotamers. Compare with Cambridge Structural Database entries for similar thiazoles .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
